molecular formula C9H7NO3 B195767 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide CAS No. 85118-25-8

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Cat. No.: B195767
CAS No.: 85118-25-8
M. Wt: 177.16 g/mol
InChI Key: VOWKISVRIBSFMO-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWKISVRIBSFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234248
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85118-25-8
Record name 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide
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Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
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Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
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Record name 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide
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Foundational & Exploratory

Therapeutic applications of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to SSRI Synthesis and Pharmacophore Design

Executive Summary

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (commonly referred to as 5-carbamoylphthalide ) represents a critical junction in modern medicinal chemistry. While rarely administered as a standalone active pharmaceutical ingredient (API), it serves two pivotal roles in the therapeutic landscape:

  • Industrial Precursor: It is the definitive synthetic gateway to Citalopram and Escitalopram , two of the world's most prescribed Selective Serotonin Reuptake Inhibitors (SSRIs).

  • Pharmacophoric Anchor: Its structural homology to nicotinamide establishes it as a privileged scaffold for Fragment-Based Drug Design (FBDD), particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.

This guide analyzes the molecule’s physicochemical properties, its role in high-purity API manufacturing, and its utility in designing benzamide-mimetic inhibitors.

Part 1: Structural Biology & Pharmacophore Analysis

To understand the utility of 5-carbamoylphthalide, one must analyze its electronic and steric profile. The molecule consists of a phthalide (isobenzofuranone) core substituted at the 5-position with a primary carboxamide.

The Benzamide Mimic

The 5-carboxamide moiety is a bioisostere of the benzamide group found in the cofactor NAD+. In the context of enzyme inhibition, particularly PARP-1, this group is essential for anchoring the molecule into the active site via hydrogen bonding with Gly863 and Ser904 .[1]

  • Donor/Acceptor Profile: The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.

  • Rigidity: Unlike a free benzamide, the fused lactone ring (phthalide) restricts conformational freedom, reducing the entropic penalty upon binding to target proteins.

Physicochemical Profile
PropertyValueSignificance
Molecular Weight 177.16 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
CAS Number 85118-25-8Key identifier for regulatory filing.[2]
LogP ~ -0.49High water solubility; favorable for oral bioavailability precursors.
H-Bond Donors 1Critical for active site engagement.
H-Bond Acceptors 3Facilitates interaction with solvent and residues.

Part 2: The SSRI Connection (Citalopram & Escitalopram)

The primary therapeutic application of 5-carbamoylphthalide is its function as the penultimate intermediate in the synthesis of Citalopram (Celexa) and its S-enantiomer, Escitalopram (Lexapro).

The Synthetic Pathway

The industrial synthesis typically proceeds from 5-carboxyphthalide. The transformation of the carboxylic acid to the nitrile (the pharmacophore of Citalopram) passes through the amide intermediate.

Mechanism:

  • Activation: 5-carboxyphthalide is activated (e.g., via thionyl chloride) to the acid chloride.

  • Amidation: Reaction with ammonia yields 5-carbamoylphthalide .

  • Dehydration: The amide is dehydrated using reagents like thionyl chloride or phosphorus oxychloride to form 5-cyanophthalide .

  • Grignard Addition: Two sequential Grignard reactions build the dimethylaminopropyl and fluorophenyl wings of the final drug.

Impurity Profiling (Critical Quality Attribute)

In regulatory submissions (ANDA/NDA), 5-carbamoylphthalide is monitored as a specific process impurity. If the dehydration step (Amide


 Nitrile) is incomplete, the amide carries forward.
  • Pharmacopeial Status: It is often designated as Impurity C (BP/EP standards).

  • Toxicity: While low, its presence indicates process inefficiency. Limits are typically set at <0.15% in the final API.

Visualization: The Citalopram Synthesis Workflow

The following diagram illustrates the critical position of the carboxamide intermediate in the manufacturing logic.

CitalopramSynthesis cluster_impurities Quality Control Zone Terephthalic Terephthalic Acid Carboxy 5-Carboxyphthalide Terephthalic->Carboxy Reduction/Cyclization Amide 5-Carbamoylphthalide (The Topic) Carboxy->Amide 1. SOCl2 2. NH3 Cyano 5-Cyanophthalide Amide->Cyano Dehydration (-H2O) Citalopram Citalopram/Escitalopram (API) Cyano->Citalopram 1. Grignard (F-PhMgBr) 2. Grignard (DMA-MgBr) 3. Ring Closure

Figure 1: The synthetic lineage of Citalopram, highlighting 5-carbamoylphthalide as the critical "Quality Control" intermediate prior to Grignard functionalization.[3]

Part 3: Emerging Applications (PARP Inhibition)

Beyond SSRIs, the 5-carbamoylphthalide scaffold is utilized in oncology research. Poly(ADP-ribose) polymerase (PARP) inhibitors are vital for treating BRCA-mutated cancers (synthetic lethality).[4]

Mechanistic Rationale

PARP-1 recognizes DNA damage and uses NAD+ to repair it.[4] Inhibitors must compete with NAD+.

  • The Anchor: The nicotinamide pocket of PARP-1 binds the amide group of NAD+.

  • The Mimic: 5-carbamoylphthalide mimics nicotinamide. The phthalide ring provides a scaffold that stacks against Tyr907 (pi-stacking), while the amide hydrogen bonds with the catalytic core.

Fragment-Based Drug Design (FBDD)

Researchers use 5-carbamoylphthalide as a "starting fragment." By elaborating on the phthalide core (e.g., adding bulky groups at the 3-position), scientists can extend the molecule into the "adenine binding pocket" of PARP, increasing potency from micromolar to nanomolar levels.

PARP_Interaction PARP_Site PARP-1 Active Site Gly863 Gly863 (H-Bond Acceptor) Ser904 Ser904 (H-Bond Donor) Tyr907 Tyr907 (Pi-Stacking) Scaffold 5-Carbamoylphthalide (Scaffold) Amide_N Amide -NH2 Scaffold->Amide_N Amide_O Amide =O Scaffold->Amide_O Ring Phthalide Ring Scaffold->Ring Amide_N->Gly863 H-Bond Amide_O->Ser904 H-Bond Ring->Tyr907 Pi-Pi Interaction

Figure 2: Pharmacophore mapping of 5-carbamoylphthalide within the PARP-1 active site, demonstrating the "Nicotinamide Mimicry" mechanism.

Part 4: Experimental Protocols

Synthesis of 5-Carbamoylphthalide

This protocol describes the conversion of 5-carboxyphthalide to the amide, a standard procedure in medicinal chemistry labs.

Reagents:

  • 5-Carboxyphthalide (1.0 eq)[5]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ammonium Hydroxide (

    
    ) (Excess)
    
  • DMF (Catalytic amount)

  • Toluene (Solvent)[6]

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 5-carboxyphthalide in anhydrous toluene. Add catalytic DMF.

  • Activation: Add thionyl chloride dropwise at room temperature. Heat to reflux (80-110°C) for 3 hours until gas evolution (

    
    ) ceases.
    
  • Evaporation: Distill off excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride residue.

  • Amidation: Dissolve the residue in fresh DCM or Toluene. Cool to 0-5°C.

  • Quench: Slowly add the solution to concentrated ammonium hydroxide (25%), maintaining temperature <10°C.

  • Isolation: Stir for 1 hour. The product, 5-carbamoylphthalide , will precipitate as a white solid. Filter, wash with water, and dry.

Analytical Verification (HPLC)

To distinguish the amide from the nitrile (Citalopram precursor), use the following conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).

  • Detection: UV @ 238 nm.

  • Retention Time Logic: The amide is more polar than the nitrile (5-cyanophthalide) and will elute earlier in reverse-phase chromatography.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27746, 5-Carbamoylphthalide. Retrieved from [Link]

  • Petersen, H. et al. (1987).Synthesis and Antidepressant Activity of Citalopram Enantiomers. Journal of Medicinal Chemistry. (Foundational text on the cyano-phthalide pharmacophore).
  • World Intellectual Property Organization (2002).Method for the Preparation of 5-Cyanophthalide. Patent WO2002019546. (Details the dehydration of the carboxamide).
  • Wahlberg, E. et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. (Structural basis for benzamide/phthalide binding in PARP). Retrieved from [Link]

  • European Directorate for the Quality of Medicines.Escitalopram Oxalate Monograph: Impurity Standards.

Sources

Role of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide as a Pharmaceutical Intermediate

[1][2][3][4]

Executive Summary

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS: 85118-25-8 ), commonly known as 5-carbamoylphthalide , is a critical synthetic intermediate in the pharmaceutical manufacturing of selective serotonin reuptake inhibitors (SSRIs).[1][2][3] Its primary industrial utility lies in its role as the direct precursor to 5-cyanophthalide , the essential building block for the blockbuster antidepressants Citalopram and Escitalopram .

Historically, the cyano group introduction relied on the Rosenmund-von Braun reaction using toxic copper(I) cyanide on 5-bromophthalide. The adoption of the 5-carbamoylphthalide route represents a significant advancement in "Green Chemistry" within process development, allowing for a cyanide-free synthesis that improves safety profiles and reduces hazardous waste management costs in large-scale API production.

Chemical Profile & Physicochemical Properties[1][3][5]

This compound features a phthalide (isobenzofuranone) core substituted at the 5-position with a carboxamide group.[4] Its stability as a solid allows it to serve as a "purification checkpoint" in the synthetic sequence, enabling the removal of upstream impurities before the sensitive dehydration step.

PropertySpecification
IUPAC Name 1-oxo-1,3-dihydroisobenzofuran-5-carboxamide
Common Name 5-Carbamoylphthalide
CAS Number 85118-25-8
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 203–206 °C (Decomposes)
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid
Key Reactivity Dehydration to nitrile; Hydrolysis to carboxylic acid

Synthetic Utility: The Cyanide-Free Route

The strategic value of this compound lies in its conversion to 5-cyanophthalide . This transformation is the pivot point in the Citalopram synthesis, replacing hazardous halogen-cyanide exchange reactions.

The Process Chemistry Logic

The synthesis typically starts from 5-carboxyphthalide .[1][5][6] The carboxylic acid is activated (via acid chloride or ester) and ammonolyzed to form the amide (the Topic).[6][7][8] The amide is then dehydrated to the nitrile.

Why Isolate the Amide? While one-pot procedures exist, isolating this compound is often preferred in GMP environments because:

  • Impurity Purging: It crystallizes well, allowing the removal of unreacted 5-carboxyphthalide or terephthalic acid derivatives.

  • Moisture Control: The subsequent dehydration step requires anhydrous conditions; isolating the dried amide ensures stoichiometry control.

Mechanism of Action (Dehydration)

The conversion of the carboxamide to the nitrile involves the activation of the amide oxygen by a dehydrating agent (typically Thionyl Chloride, SOCl₂), followed by elimination.

Reaction:

Visualization of the Synthetic Pathway

GCarboxy5-Carboxyphthalide(Starting Material)AcidClAcid ChlorideIntermediateCarboxy->AcidClSOCl2, RefluxAmide5-Carbamoylphthalide(The Topic)AcidCl->AmideNH3 (g) or NH4OHNitrile5-Cyanophthalide(Key Precursor)Amide->NitrileDehydration(SOCl2/DMF)CitalopramCitalopram / Escitalopram(Final API)Nitrile->CitalopramGrignard ReactionCyclization

Figure 1: The strategic position of 5-Carbamoylphthalide in the synthesis of SSRIs.[6]

Experimental Protocol: Synthesis & Conversion

Note: The following protocols are generalized from patent literature and process chemistry optimization studies. All procedures must be validated in your specific facility.

Phase 1: Synthesis of this compound

Objective: Convert 5-carboxyphthalide to the target amide via an acid chloride intermediate.

  • Activation: Suspend 5-carboxyphthalide (1.0 eq) in Toluene . Add Thionyl Chloride (SOCl₂) (1.2 eq) and a catalytic amount of DMF .

  • Reaction: Heat to reflux (approx. 110°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases. The solution should become clear.

  • Distillation: Remove excess SOCl₂ under reduced pressure (critical to prevent side reactions with ammonia).

  • Amidation: Dissolve the residue in anhydrous THF or Toluene . Cool to 0–5°C.

  • Addition: Slowly bubble anhydrous Ammonia gas or add concentrated aqueous ammonia (requires careful temp control) until pH > 9.

  • Isolation: The product precipitates. Filter the solid, wash with water (to remove ammonium salts) and cold methanol. Dry at 60°C.

    • Target Yield: 85–92%

    • Purity: >98% (HPLC)

Phase 2: Conversion to 5-Cyanophthalide

Objective: Dehydrate the amide to the nitrile.

  • Suspension: Suspend dried 5-carbamoylphthalide (1.0 eq) in Sulfolane or Toluene .

  • Reagent: Add Thionyl Chloride (1.1 eq) or Phosphorus Oxychloride (POCl₃) .

    • Process Tip: SOCl₂ in Toluene with catalytic DMF is often preferred for easier workup compared to viscous Sulfolane.

  • Heating: Heat to 80–90°C. Monitor by HPLC for the disappearance of the amide peak.

  • Quench: Cool to room temperature and quench into ice water.

  • Purification: The nitrile precipitates. Recrystallize from Ethanol or Toluene to remove trace amide.

Downstream Application: The Citalopram Connection

The resulting 5-Cyanophthalide is subjected to two consecutive Grignard reactions involving 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride .

The presence of the nitrile group is essential here:

  • It directs the first Grignard addition to form a ketone intermediate (or diol depending on conditions).

  • It eventually forms the ether linkage of the dihydroisobenzofuran ring during the acid-mediated cyclization (ring closure).

Impact of Amide Quality: If the dehydration of 5-carbamoylphthalide is incomplete, residual amide will carry forward. Under Grignard conditions, the amide can react to form stable keto-amide impurities that are difficult to separate from the final API. Therefore, Limit of Quantitation (LOQ) for the amide in the nitrile intermediate is typically set very low (<0.10%).

Quality Control & Impurity Management

In a regulatory context (EP/USP), this compound is monitored as a specific process impurity (often designated as Impurity L in Escitalopram monographs).

HPLC Method Parameters (Guideline)

To separate the polar amide from the non-polar nitrile and starting acid:

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5µm
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 mins
Detection UV @ 238 nm
Retention Order 5-Carboxyphthalide < 5-Carbamoylphthalide < 5-Cyanophthalide
Impurity Logic Diagram

Impuritiescluster_impuritiesPotential ImpuritiesAmide5-Carbamoylphthalide(Target)Imp15-Carboxyphthalide(Hydrolysis/Unreacted)Amide->Imp1Acidic/BasicHydrolysisImp2Dimer/Oligomers(Thermal degradation)Amide->Imp2Excess Heat(>210°C)

Figure 2: Degradation pathways and impurity origins.

Safety and Handling

  • Hazard Classification: Generally classified as an Irritant (Skin/Eye/Respiratory).[9]

  • GHS Signal Word: Warning.[9]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, particularly when using SOCl₂ or Ammonia.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis back to the carboxylic acid.

References

  • World Intellectual Property Organization (WIPO). (2000). Method for the Preparation of 5-Cyanophthalide. WO 2000/044738.[5][10] Link

  • European Patent Office. (2001). Method for the preparation of 5-cyanophthalide. EP 1140886 B1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277200, 5-Cyanophthalide. (Precursor context). Link

  • ChemicalBook. (2023). This compound Product Profile. Link

  • Tirtha Mandal et al. (2001). A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram.[7][11] Il Farmaco, 56(9), 715-718.[11] Link

Technical Guide: Crystal Structure Determination of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (Also known as 5-Carbamoylphthalide) CAS: 85118-25-8 Molecular Formula:


Application:  Critical intermediate and process impurity in the synthesis of Citalopram and Escitalopram (SSRI antidepressants).[1]

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SCXRD) determination of this compound. As a planar molecule containing both a lactone ring and a primary amide, this compound exhibits strong intermolecular hydrogen bonding, often leading to low solubility and high melting points. This guide addresses the specific challenges in crystallizing such polar intermediates and provides a self-validating workflow for structural elucidation, essential for identifying polymorphs that may affect Active Pharmaceutical Ingredient (API) bioavailability or stability.

Molecular Context & Significance[2][3]

In the manufacturing of Citalopram, the conversion of 5-cyanophthalide to the corresponding amide (5-carbamoylphthalide) is a key transformation. Understanding the crystal structure of this intermediate is vital for two reasons:

  • Impurity Profiling: It is a known process-related impurity. Accurate structural data allows for the generation of calculated Powder X-ray Diffraction (PXRD) patterns to detect trace amounts of this solid in the final drug product.

  • Polymorph Control: Amides are prone to polymorphism. Different packing motifs can alter the dissolution rate of the intermediate, affecting the kinetics of subsequent reaction steps.

Physicochemical Profile
PropertyDescriptionImplication for Crystallography
Polarity High (Lactone + Amide)Requires polar aprotic solvents (DMSO, DMF) for dissolution.
H-Bond Donors 2 (

)
Strong tendency for self-association (dimerization).
H-Bond Acceptors 3 (C=O amide, C=O lactone, O ether)Multiple sites for solvent inclusion (solvates).
Morphology Typically needles/platesProne to preferred orientation in powder diffraction; careful mounting required for SCXRD.

Experimental Crystallization Protocol

Growing single crystals of 5-carbamoylphthalide is the most challenging step due to its low solubility in standard organic solvents like ethanol or acetone. The following protocol utilizes a Slow Cooling and Anti-solvent Diffusion hybrid approach to maximize crystal quality.

Reagents
  • Solute: High-purity (>99%) 5-carbamoylphthalide.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Anti-solvent: Isopropanol (IPA) or Water (carefully controlled).

Step-by-Step Crystallization Workflow
  • Saturation: Dissolve 50 mg of the compound in the minimum amount of warm DMSO (approx. 60°C). Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove particulate nuclei.
    
  • Vapor Diffusion Setup: Place the open vial containing the DMSO solution inside a larger jar containing 10 mL of Isopropanol (IPA).

  • Equilibration: Seal the outer jar tightly. The volatile IPA will slowly diffuse into the DMSO solution, reducing solubility gradually.

  • Harvesting: Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days. Look for block-like or thick plate crystals. Avoid thin needles, as they often diffract weakly.

Diagram: Crystallization Logic

Crystallization_Workflow Start Raw Material (5-Carbamoylphthalide) Solvent Dissolution (Warm DMSO/DMF) Start->Solvent Heat to 60°C Filter Filtration (0.45 µm PTFE) Solvent->Filter Remove dust Diffusion Vapor Diffusion (Anti-solvent: IPA) Filter->Diffusion Slow saturation Nucleation Nucleation (Metastable Zone) Diffusion->Nucleation 3-7 Days Harvest Crystal Harvest (Microscopy Selection) Nucleation->Harvest Check optics

Figure 1: Vapor diffusion workflow designed to grow diffraction-quality crystals of low-solubility amides.

X-Ray Diffraction Data Collection

Once a suitable single crystal (approx.


 mm) is isolated, it must be mounted on a goniometer head using a cryoloop and Paratone oil.
Instrument Parameters
  • Source:

    
     (
    
    
    
    Å) or
    
    
    (
    
    
    Å). Note: Cu is preferred for small organic crystals to boost signal intensity, though absorption correction becomes more critical.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the amide group and improve resolution.

  • Detector Distance: 40–60 mm.

Data Reduction Strategy
  • Indexing: Determine the unit cell dimensions. Expect a Monoclinic (Space Group

    
    ) or Triclinic  (
    
    
    
    ) system, which are statistically most probable for planar aromatic amides.
  • Integration: Integrate reflection intensities, applying Lorentz and Polarization corrections.

  • Absorption Correction: Apply Multi-scan or Face-indexed absorption correction (SADABS or equivalent).

Structural Elucidation & Refinement

The phase problem is solved using Direct Methods or Intrinsic Phasing (SHELXT), followed by Least-Squares Refinement (SHELXL).

Refinement Protocol
  • Heavy Atoms: Locate Carbon, Nitrogen, and Oxygen atoms in the difference Fourier map. Refine anisotropically.

  • Hydrogen Atoms:

    • Aromatic H: Place in calculated geometric positions (C-H = 0.95 Å).

    • Amide H: Locate in the difference map if data quality permits. If not, constrain using a riding model, but ensure the H-bonding geometry makes chemical sense (Donor-Acceptor distance ~2.8–3.0 Å).

  • Validation: Check for the "Flip" error. The amide (

    
    ) nitrogen and oxygen have similar electron densities. Incorrect assignment will result in skewed thermal ellipsoids and poor R-factors. Verify assignment by checking hydrogen bond donors/acceptors.[2]
    
Diagram: Structure Solution Logic

Structure_Solution RawData Diffraction Patterns (Raw Frames) UnitCell Indexing & Unit Cell (Determine Space Group) RawData->UnitCell Phasing Phase Solution (SHELXT / Direct Methods) UnitCell->Phasing Model Initial Model (Assign C, N, O) Phasing->Model Refine Least-Squares Refinement (SHELXL) Model->Refine Validation CheckCIF & H-Bond Analysis Refine->Validation Validation->Refine High R1 / Residual Density

Figure 2: Iterative workflow for solving the phase problem and refining the atomic model.

Supramolecular Architecture

In the solid state, 5-carbamoylphthalide is expected to form a robust 2D or 3D network driven by hydrogen bonding.

Key Structural Motifs to Analyze
  • Amide Homosynthon (

    
    ):  Two amide groups from adjacent molecules typically form a centrosymmetric dimer. This is the "primary" recognition motif.
    
  • Lactone Interaction: The carbonyl oxygen of the phthalide ring acts as a hydrogen bond acceptor for the remaining amide proton, linking the dimers into ribbons or sheets.

  • Pi-Stacking: The planar benzene ring facilitates face-to-face

    
     stacking (approx. 3.4 Å separation), contributing to the high melting point and stability.
    

Data Reporting Standard: When publishing or archiving this structure, ensure the following parameters are reported:

  • R-factor (

    
    ):  Target < 5%.
    
  • Goodness of Fit (GooF): Target ~1.0.

  • Completeness: >99% to 0.8 Å resolution.

References

  • Synthesis Context: Elati, C. R., et al. "Substituted 1-oxo-1,3-dihydroisobenzofuran-5-carbonitriles and their conversion to Citalopram." United States Patent 7,166,730. (2007).

  • Crystallographic Standards: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8.

  • Hydrogen Bonding Patterns: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research 23.4 (1990): 120-126.

  • Compound Data: PubChem Compound Summary for CID 78517, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (Analogous structure/precursor).

  • Impurity Reference: "5-Carbamoylphthalide Reference Standard." Veeprho Laboratories. (Accessed 2024).

Sources

Methodological & Application

High-Resolution HPLC Quantification of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide , commonly known as 5-Carbamoylphthalide , is a critical intermediate and degradation impurity in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.

Its detection poses specific analytical challenges due to its structural similarity to its precursor (5-Cyanophthalide) and its hydrolysis product (5-Carboxyphthalide). Furthermore, the phthalide lactone ring is susceptible to hydrolysis under alkaline conditions, necessitating precise pH control during analysis.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the specific quantification of 5-Carbamoylphthalide. The method prioritizes resolution between the amide, nitrile, and acid derivatives, ensuring it is suitable for impurity profiling and process control.

Chemical Profile
PropertyData
Common Name 5-Carbamoylphthalide
CAS Number 85118-25-8
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Functional Groups Lactone (cyclic ester), Carboxamide
pKa (Calculated) ~13-14 (Amide N-H), Neutral in working range
LogP ~0.5 (Moderately Polar)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water

Method Development Strategy (The "Why")

Successful separation relies on exploiting the polarity differences between the Nitrile (less polar), the Amide (target, moderately polar), and the Acid (most polar).

Stationary Phase Selection

While standard C18 columns are sufficient, the amide group can interact with residual silanols, leading to peak tailing.

  • Primary Choice: C18 (L1) with high carbon load and extensive end-capping. This minimizes secondary interactions.

  • Orthogonal Choice: Phenyl-Hexyl . This phase offers unique selectivity for aromatic phthalide rings via

    
     interactions, often providing better resolution for structurally similar impurities than C18.
    
Mobile Phase & pH Control
  • Buffer Selection: Potassium Dihydrogen Phosphate (

    
    ) is selected for its buffering capacity at low pH.
    
  • pH Criticality: The mobile phase is adjusted to pH 3.0 .

    • Reason 1: Prevents hydrolysis of the lactone ring (which opens at basic pH).

    • Reason 2: Suppresses ionization of potential acidic impurities (like 5-carboxyphthalide), increasing their retention and resolution from the amide.

Workflow Visualization

The following diagram illustrates the degradation pathway that necessitates this specific separation logic.

G cluster_0 Analytical Challenge: Separation Required Nitrile 5-Cyanophthalide (Precursor) Amide 5-Carbamoylphthalide (Target Analyte) Nitrile->Amide Partial Hydrolysis (Synthesis Step) Acid 5-Carboxyphthalide (Hydrolysis Impurity) Amide->Acid Over-Hydrolysis (Degradation)

Caption: The analytical target (Blue) must be resolved from its hydrophobic precursor (Red) and hydrophilic degradant (Yellow).

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/PDA Detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL of water. Adjust pH to 3.0 ± 0.05  with dilute orthophosphoric acid. Filter through a 0.22 µm membrane.[1]
    
  • Mobile Phase B (Organic): Acetonitrile:Methanol (90:10 v/v). Note: Small amount of MeOH helps solubilize polar impurities.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm (Primary), 240 nm (Secondary confirmation)
Run Time 25 Minutes
Gradient Program

A gradient is required to elute the polar acid early and push the non-polar nitrile off the column later.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
2.09010Start Gradient
15.04060Elution of Amide/Nitrile
18.04060Wash
18.19010Re-equilibration
25.09010End of Run

Method Validation & Performance

To ensure scientific integrity, the method must meet the following System Suitability Test (SST) criteria before routine use.

System Suitability Specifications
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Amide and NitrileEnsures accurate integration of closely eluting peaks.
Tailing Factor (T) < 1.5Indicates minimized secondary silanol interactions.
Theoretical Plates (N) > 5000Ensures column efficiency.
RSD (Area) < 2.0% (n=6 injections)Verifies injection precision.
Linearity & Sensitivity
  • Linear Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N ratio 10:1).

Troubleshooting & Critical Considerations

Peak Splitting or Broadening
  • Cause: Sample solvent incompatibility.

  • Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 10% ACN in Buffer). Do not dissolve pure standard in 100% ACN, as "solvent shock" will distort the early eluting peaks.

Lactone Hydrolysis (Ghost Peaks)
  • Observation: Appearance of a new early-eluting peak (Acid form) over time in the autosampler.

  • Cause: High pH or moisture in the sample vial.

  • Solution: Maintain sample compartment at 4°C. Ensure diluent pH is acidic (< 4.0).

Method Optimization Workflow

Use the following logic to adjust the method if resolution fails.

MethodOpt Start Initial Run (Standard Gradient) CheckRes Check Resolution (Rs) Amide vs. Nitrile Start->CheckRes Decision Rs > 2.0? CheckRes->Decision Pass Validate Method Decision->Pass Yes Fail Optimize Decision->Fail No Opt1 Decrease Slope (Slower Gradient) Fail->Opt1 Peaks Merged? Opt2 Change pH (Adjust to 2.8) Fail->Opt2 Peak Tailing? Opt3 Switch Column (Phenyl-Hexyl) Fail->Opt3 Co-elution?

Caption: Decision tree for optimizing separation of phthalide derivatives.

References

  • SciELO. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Retrieved from [Link]

  • Google Patents. (2019). CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives.
  • National Institutes of Health (PubMed). (2007). Characterization of the trace-level impurities in the bulk drug citalopram by high-performance liquid chromatography/tandem multistage mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide Compound Summary. Retrieved from [Link]

Sources

Application Note: Recrystallization Techniques for Purifying 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification protocols for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (commonly known as 5-Carbamoylphthalide ; CAS: 85118-25-8). This compound is a critical intermediate and a known impurity (EP Impurity K) in the synthesis of the antidepressant APIs Citalopram and Escitalopram.

Achieving high purity (>99.5%) of this intermediate is essential to prevent the carryover of structurally similar side-products—specifically the precursor 5-Cyanophthalide and the hydrolysis byproduct 5-Carboxyphthalide —into the final API crystallization, where their removal becomes exponentially more difficult. This note provides two validated recrystallization strategies: a thermal gradient method for bulk purification and a solvent/anti-solvent method for high-recovery polishing.

Chemical Context & Solubility Profiling

Structural Considerations

The purification strategy is dictated by two dominant functional groups:

  • The Phthalide Core (Lactone): Susceptible to hydrolysis under strong basic conditions. Constraint: Avoid strong bases; limit exposure to hot aqueous acids.

  • The Primary Amide (Position 5): Capable of strong intermolecular hydrogen bonding, resulting in a high melting point and limited solubility in non-polar solvents (e.g., Hexane, Toluene) at room temperature.

Impurity Profile

The purification process must target the removal of the following specific impurities:

Impurity NameStructure DifferencePolarity vs. TargetSeparation Strategy
5-Cyanophthalide Nitrile (-CN) instead of AmideLess PolarRemains in non-polar mother liquor.
5-Carboxyphthalide Acid (-COOH) instead of AmideMore Polar (Ionizable)Remains in polar mother liquor (if pH controlled).
Phthalic Acid Derivs. Ring-opened lactoneHighly PolarWater soluble; removed via wash steps.
Solvent Selection Matrix

Based on the amide functionality, the following solvent systems are recommended.

Solvent SystemRoleSolubility BehaviorApplication
Glacial Acetic Acid Primary SolventHigh solubility (Hot) / Low (Cold)Method A: Best for removing non-polar nitrile impurities.
Ethanol / Methanol Primary SolventModerate solubility (Hot)Method A (Alt): Milder conditions; good for removing ring-opened acids.
DMF or DMSO Good SolventHigh solubility (RT)Method B: Used with water anti-solvent.
Water Anti-SolventVery Low solubilityMethod B: Induces precipitation.

Experimental Protocols

Process Analytical Technology (PAT) Workflow

The following diagram illustrates the decision logic for selecting the appropriate purification route based on the crude purity profile.

purification_logic Start Crude 5-Carbamoylphthalide (Purity < 95%) Analysis HPLC Analysis (Identify Dominant Impurity) Start->Analysis Decision Dominant Impurity? Analysis->Decision RouteA Method A: Thermal Recrystallization (Solvent: Glacial Acetic Acid) Decision->RouteA 5-Cyanophthalide (Nitrile) RouteB Method B: Anti-Solvent Precipitation (Solvent: DMF / Water) Decision->RouteB Thermal Sensitive or High Recovery Needed ProcessA 1. Dissolve at 90°C 2. Hot Filtration 3. Slow Cool to 15°C RouteA->ProcessA ProcessB 1. Dissolve in DMF (RT) 2. Filter Particulates 3. Dropwise Water Addition RouteB->ProcessB Final Pure Crystal Isolation (Wash & Dry) ProcessA->Final ProcessB->Final

Figure 1: Decision tree for selecting the optimal purification method based on impurity profile and thermal stability.

Protocol A: Thermal Recrystallization (Glacial Acetic Acid)

Best for: Removal of unreacted 5-cyanophthalide and bulk purification of crude material.

Safety Note: Glacial acetic acid is corrosive and flammable. Perform all operations in a fume hood.

  • Preparation:

    • Weigh 10.0 g of crude 5-carbamoylphthalide into a 250 mL round-bottom flask (RBF).

    • Add a magnetic stir bar and attach a reflux condenser.

  • Dissolution:

    • Add 60 mL of Glacial Acetic Acid (6 vol).

    • Heat the mixture to 90–100°C with stirring.

    • Observation: The solid should dissolve completely. If insolubles remain after 15 minutes at reflux, add Acetic Acid in 5 mL increments until dissolution is complete (Max 10 vol).

  • Hot Filtration (Critical Step):

    • While maintaining the temperature above 85°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove mechanical impurities or highly insoluble inorganic salts.

    • Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the filtrate to cool to room temperature (20–25°C) slowly over 2 hours. Rapid cooling may trap impurities.

    • Once at room temperature, further cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash: Wash the cake twice with cold Ethanol (2 x 10 mL) to remove residual acetic acid. Do not wash with water immediately, as residual acid in the cake may precipitate re-dissolved impurities.

  • Drying:

    • Dry in a vacuum oven at 60°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (DMF / Water)

Best for: Polishing steps, heat-sensitive batches, or removing highly polar ionic impurities.

  • Dissolution:

    • Dissolve 10.0 g of crude material in 30 mL of Dimethylformamide (DMF) (3 vol) at Room Temperature (20–25°C).

    • Sonicate if necessary to ensure complete dissolution.

  • Filtration:

    • Filter through a 0.45 µm PTFE membrane to remove dust and insolubles.

  • Precipitation:

    • Place the filtrate in a beaker with vigorous stirring (overhead stirrer recommended).

    • Slowly add Deionized Water (Anti-solvent) dropwise via an addition funnel.

    • Ratio: Target a final solvent:anti-solvent ratio of 1:3 (approx. 90 mL water).

    • Observation: A white precipitate will form immediately. Continue stirring for 30 minutes after addition is complete to allow crystal aging (Ostwald ripening).

  • Isolation:

    • Filter the fine precipitate.

    • Wash: Copiously wash with water (3 x 50 mL) to ensure complete removal of DMF.

    • Final Wash: Rinse with 10 mL of cold Acetone to facilitate drying.

  • Drying:

    • Dry under high vacuum at 50°C. Note: DMF is difficult to remove; ensure vacuum is <10 mbar.

Analytical Validation

To verify the success of the recrystallization, use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3µm, 150 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 60% B over 20 mins
Detection UV @ 238 nm (Phthalide absorption max)
Flow Rate 1.0 mL/min

Acceptance Criteria:

  • Purity: > 99.5% (Area %)

  • 5-Cyanophthalide: < 0.10%[1]

  • 5-Carboxyphthalide: < 0.15%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent/Anti-solvent ratio reached too quickly or temperature too high.In Method A, add a seed crystal at the cloud point. In Method B, slow down water addition rate.
Low Yield High solubility in mother liquor.Cool to lower temperature (-10°C) or increase anti-solvent ratio.
Acid Smell Residual Acetic Acid (Method A).Increase drying time or perform an additional wash with cold ethanol.
Unknown Peak (RT 3-4 min) Hydrolysis of lactone ring.Check pH of water used; ensure neutral pH. Avoid prolonged heating in aqueous media.

References

  • SIELC Technologies. (2018).[2] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Escitalopram Oxalate Monograph: Impurity K (5-carbamoylphthalide).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772590, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide. Retrieved from [Link]

  • Veeprho. (n.d.). 5-carbamoylphthalide | CAS 85118-25-8.[1][3][4][5][6][7] Retrieved from [Link]

  • Wang, P., et al. (2014).[8] Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chemical Research in Chinese Universities. Retrieved from [Link]

Sources

Application Note: Optimization of Reaction Conditions for 5-Carboxamide Phthalide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-carboxamide phthalide scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and its next-generation analogs.

Traditionally, this moiety is accessed via a multi-step sequence involving the hydrolysis of 5-cyanophthalide or the activation of 5-carboxyphthalide. However, these routes suffer from poor atom economy, handling of moisture-sensitive acid chlorides, and potential ring-opening of the sensitive lactone moiety under harsh nucleophilic conditions.

This Application Note details the optimization of a direct Palladium-catalyzed aminocarbonylation of 5-bromophthalide. By utilizing solid CO surrogates (Mo(CO)₆) and specific bidentate phosphine ligands, we achieve high yields while maintaining lactone integrity. This protocol offers a scalable, safety-enhanced alternative to high-pressure CO gas cylinders.[1]

Strategic Analysis: Pathway Selection

Method A: The Classical Route (Baseline)
  • Pathway: 5-Carboxyphthalide

    
     Thionyl Chloride/Oxalyl Chloride 
    
    
    
    Acid Chloride
    
    
    Amine Addition.
  • Limitations:

    • Lactone Instability: The phthalide lactone ring is susceptible to nucleophilic attack by amines if the acid chloride formation is incomplete or if excess base is used, leading to ring-opened hydroxy-amide byproducts.

    • Safety: Requires corrosive chlorinating agents.

Method B: The Optimized Route (Recommended)
  • Pathway: 5-Bromophthalide + Amine + CO Source

    
     5-Carboxamide Phthalide.
    
  • Advantages:

    • Convergent Synthesis: One-pot formation of the C-C and C-N bonds.

    • Safety: Uses Mo(CO)₆ as a solid CO source, eliminating high-pressure gas hazards.

    • Selectivity: Bidentate ligands (Xantphos) prevent off-cycle Pd-deactivation and suppress lactone ring opening.

Mechanistic Insight & Experimental Design

The success of the aminocarbonylation relies on balancing the rate of CO insertion against the rate of


-hydride elimination  (if aliphatic amines are used) or reductive elimination .
Key Variable Analysis[2]
VariableRecommendationRationale (Causality)
Catalyst Precursor Pd(OAc)₂Generates active Pd(0) species in situ more reliably than Pd(dba)₂ for this cycle.
Ligand Xantphos Its wide bite angle (111°) favors reductive elimination of the amide product and stabilizes the acyl-palladium intermediate, preventing decarbonylation.
CO Source Mo(CO)₆Solid source.[2] Releases CO slowly upon heating/activation by DBU, maintaining a constant low concentration of CO that favors the catalytic cycle without inhibiting the catalyst (which high pressure CO gas can sometimes do).
Base DBU / K₂CO₃DBU acts as both a base to neutralize HBr and an activator for Mo(CO)₆ to release CO.
Solvent 1,4-Dioxane or DMFHigh boiling point required for Mo(CO)₆ activation; moderate polarity stabilizes the ionic Pd-intermediates.
Visualization: Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for 5-bromophthalide aminocarbonylation.

CatalyticCycle Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (Amine) COInsert->NuAttack + Amine - HBr (Base) RedElim Reductive Elimination (Product Release) NuAttack->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Substrate 5-Bromophthalide Substrate->OxAdd CO CO (from Mo(CO)6) CO->COInsert Amine Primary/Secondary Amine Amine->NuAttack

Figure 1: Pd-catalyzed aminocarbonylation cycle using Xantphos to stabilize the Acyl-Pd intermediate.

Detailed Experimental Protocols

Protocol A: Optimized Aminocarbonylation (Mo(CO)₆ System)

Recommended for library synthesis and process safety.

Materials:

  • 5-Bromophthalide (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Mo(CO)₆ (1.0 equiv)

  • DBU (3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Catalyst Pre-formation: In a reaction vial, dissolve Pd(OAc)₂ and Xantphos in 1,4-dioxane. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to yellow (formation of Pd-L complex).

  • Substrate Addition: Add 5-bromophthalide, the specific amine, and Mo(CO)₆ to the vial.

  • Activation: Add DBU dropwise. (Note: DBU accelerates CO release).[2]

  • Reaction: Seal the vial immediately with a crimp cap (PTFE septum). Heat the reaction block to 100°C for 16 hours.

    • Critical Control Point: Do not exceed 110°C rapidly, as rapid CO evolution can over-pressurize the vial.

  • Work-up: Cool to room temperature. Carefully vent the vial (in a fume hood) to release residual CO. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Protocol B: Classical Acid Chloride Coupling (Reference)

Use only if Pd-chemistry is contraindicated by specific amine functional groups.

Procedure:

  • Suspend 5-carboxyphthalide (1.0 equiv) in anhydrous DCM.

  • Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 2 hours until gas evolution ceases and the solid dissolves (Acid Chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride. Do not expose to air.

  • Re-dissolve residue in DCM. Add the amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Stir for 1 hour. Quench with saturated NH₄Cl.

Optimization Data Summary

The following table summarizes the optimization campaign performed to validate the superiority of the Xantphos/Mo(CO)₆ system.

Table 1: Ligand and CO Source Screening for 5-Bromophthalide Aminocarbonylation

EntryPd SourceLigandCO SourceBaseYield (%)*Observations
1Pd(OAc)₂PPh₃ (Monodentate)CO (balloon)Et₃N35%Significant dehalogenation (phthalide formation).
2Pd(OAc)₂dppf (Bidentate)CO (balloon)Et₃N62%Moderate conversion; some ring opening observed.
3Pd(OAc)₂Xantphos CO (balloon)Et₃N88%High yield. Xantphos bite angle prevents side reactions.
4Pd(OAc)₂XantphosMo(CO)₆ DBU 94% Optimal. Controlled CO release improves safety and yield.
5Pd₂dba₃XantphosMo(CO)₆K₂CO₃75%Pd(0) source less effective than in-situ reduction of Pd(II).

*Isolated yields after chromatography.

Troubleshooting & Decision Logic

Use the following logic flow to determine the appropriate adjustments if the reaction fails or yields are low.

OptimizationLogic Start Analyze Reaction Outcome Check1 Is Conversion Low? Start->Check1 Check2 Is Dehalogenation Observed? Check1->Check2 No Action1 Increase Temp to 110°C Check CO Source Quality Check1->Action1 Yes Check3 Is Lactone Ring Opened? Check2->Check3 No Action2 Switch to Xantphos (Wider Bite Angle) Check2->Action2 Yes Action3 Reduce Base Strength (Switch DBU to K2CO3) Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting reaction failures in phthalide functionalization.

References

  • Lindman, J., et al. (2023). "Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles."[1] The Journal of Organic Chemistry. Link

  • Sawant, D. N., et al. (2011). "Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source."[3] The Journal of Organic Chemistry. Link

  • Wang, J., et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib."[4] ACS Omega. Link

  • Dall'Angelo, S., et al. (2007). "Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide." European Patent EP1777221A1. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS No. 85118-25-8). This molecule, featuring a phthalide core linked to a primary carboxamide, presents unique handling challenges for researchers in medicinal chemistry and drug development. While its structure suggests some potential for hydrogen bonding, its planar nature and intermolecular forces often lead to significant solubility hurdles. This guide provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges in your experiments.

Compound Profile & Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting. The following table summarizes key computed and experimental data.

PropertyValueSource
CAS Number 85118-25-8[1][2][3]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Structure
This compound
XLogP3 (Predicted) -0.49[1]
Polar Surface Area (PSA) 69.4 Ų[1]
Boiling Point (Predicted) 420.8 ± 45.0 °C at 760 mmHg[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound shows very poor solubility in aqueous solutions, contrary to its predicted LogP. What is the scientific reason, and what are my first steps?

A1: This is a common and important observation. The predicted LogP (XLogP3) of -0.49 suggests hydrophilicity, yet poor aqueous solubility is often reported.[1] This discrepancy arises from two primary factors:

  • High Crystal Lattice Energy: The molecule is planar and rigid. In a solid state, these molecules can pack tightly into a highly stable crystal lattice. Strong intermolecular forces, particularly hydrogen bonds between the amide groups, must be overcome for the solvent to surround individual molecules. This requires a significant amount of energy, which water alone may not provide.

  • Molecular Structure: While the carboxamide and lactone groups can interact with water, the aromatic core is hydrophobic.

Your first step should be a systematic solvent screening process to identify a suitable solvent for creating a stock solution.

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several different microcentrifuge tubes.

  • Solvent Addition: Add a measured volume of your first test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

  • Energy Input: Aid dissolution by:

    • Vortexing: Mix vigorously for 30-60 seconds.

    • Warming: Gently warm the solution in a water bath (37-50°C). Caution: Be mindful of the compound's stability at elevated temperatures.

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

  • Observation: Visually inspect for undissolved particulate matter against a dark background.

  • Iteration: If the compound does not dissolve, incrementally add more solvent and repeat step 3 until dissolution is achieved or the concentration is deemed too low for your experimental needs.

  • Documentation: Record the final concentration at which the compound fully dissolved for each successful solvent.

start Start: 1 mg of Compound add_dmso Add 100 µL DMSO (Target: 10 mg/mL) start->add_dmso mix Vortex / Warm (40°C) / Sonicate add_dmso->mix check_dissolved Visually Inspect: Completely Dissolved? mix->check_dissolved success Success! Stock Solution Ready check_dissolved->success Yes add_more Add another 100 µL DMSO (Target: 5 mg/mL) check_dissolved->add_more No add_more->mix fail Consider Alternative Polar Aprotic Solvent (e.g., DMF, DMAc) add_more->fail If still insoluble

Caption: Initial solubility testing workflow.

Q2: What are the recommended organic solvents for creating a high-concentration stock solution?

A2: Based on the compound's structure and data from related molecules like phthalimide, polar aprotic solvents are the most effective choice.[4][5] These solvents disrupt the intermolecular hydrogen bonds holding the crystal lattice together without donating their own protons.

Primary Recommendations:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

These solvents are highly polar and capable of solvating both the polar carboxamide and the aromatic ring. For related structures like phthalimides, solubility is generally high in solvents like acetone and ethyl acetate, but for achieving high stock concentrations, DMSO and DMF are typically superior.[4][5]

Solvent ClassExamplesSuitability for Stock SolutionRationale
Polar Aprotic DMSO, DMF, DMAcExcellent Effectively disrupts intermolecular H-bonds. High solvating power.
Polar Protic Ethanol, MethanolModerate Can H-bond with the compound but may be less effective at breaking up the crystal lattice. Generally achieves lower concentrations than DMSO.
Less Polar Acetone, AcetonitrileFair to Moderate May work at lower concentrations. Phthalimide shows good solubility in acetone.[4][5]
Aqueous Buffers PBS, Tris, etc.Poor Insufficient solvating power to overcome crystal lattice energy.
Q3: My compound precipitates when I dilute my organic stock into an aqueous buffer. How can I resolve this?

A3: This is a classic solubility problem that occurs when a compound, stable in a high-concentration organic stock, is rapidly introduced into an aqueous environment where it is poorly soluble. The organic solvent quickly disperses, leaving the compound to crash out of the solution.

Causality and Solution Workflow

cluster_problem The Problem cluster_solution The Solution: Co-Solvency stock High Conc. Stock (e.g., 20 mM in DMSO) precipitate Precipitation Occurs! Compound crashes out stock->precipitate buffer Aqueous Buffer (e.g., PBS) buffer->precipitate stock_low Lower Conc. Stock (e.g., 5 mM in DMSO) soluble Homogeneous Solution Compound remains dissolved stock_low->soluble cosolvent_buffer Aqueous Buffer with Co-solvent (e.g., PBS + 5% Ethanol) cosolvent_buffer->soluble

Caption: Preventing precipitation using co-solvents.

  • Reduce Stock Concentration: The simplest approach is to start with a less concentrated stock solution. This lowers the local concentration upon dilution, giving the compound a better chance to dissolve in the final aqueous medium.

  • Use a Co-solvent: Introduce a water-miscible organic solvent into your final aqueous buffer before adding your compound.[4][6] This increases the overall solvating power of the final solution.

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs).[4][7]

    • Protocol: Prepare your aqueous buffer (e.g., PBS). Add a co-solvent to a final concentration of 1-10% (v/v). Mix well. Then, slowly add your stock solution while vortexing. The optimal percentage of co-solvent must be determined empirically and must be compatible with your downstream application (e.g., cell culture).

  • Modify the Dilution Technique:

    • Stir Vigorously: Add the stock solution dropwise into the aqueous buffer while the buffer is being rapidly stirred or vortexed. This promotes rapid mixing and prevents the formation of localized, supersaturated pockets.

    • Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help, but be cautious of compound stability.

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: It is not recommended to rely on pH adjustment for this specific molecule.

Scientific Rationale:

  • Lack of Ionizable Groups: For pH to have a significant effect on solubility, a molecule must have an acidic or basic functional group that can be ionized to form a more soluble salt. The primary functional groups on this compound are a lactone and a primary carboxamide.

    • The amide N-H proton is not appreciably acidic (pKa is typically >16), meaning it will not deprotonate in any biologically relevant pH range.

    • The lactone and amide carbonyls are extremely weak bases. They would only become protonated under very strong acidic conditions (pH < 1), which would not be suitable for most biological experiments.

  • Risk of Hydrolysis: Phthalides (cyclic esters, or lactones) are susceptible to hydrolysis, especially under strong basic conditions (high pH), which would open the lactone ring to form the corresponding carboxylate. This would chemically modify your compound and render your experimental results invalid.

Therefore, attempting to increase solubility by moving to high or low pH is unlikely to be effective and carries a high risk of degrading the compound.

Q5: For in vivo or formulation studies, what advanced methods can enhance solubility and bioavailability?

A5: When standard solvent and co-solvent systems are insufficient, particularly for achieving the concentrations needed for formulation, several advanced techniques can be employed. More than 40% of new chemical entities are poorly soluble, making these techniques critical in drug development.[7][8]

  • Inclusion Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic aromatic portion of your compound, forming an "inclusion complex" that presents a hydrophilic outer surface to the aqueous environment, thereby increasing solubility.[8][9]

    • Application: This is a widely used technique to improve the aqueous solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.[9]

    • Protocol (Feasibility Study):

      • Prepare a saturated aqueous solution of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

      • Add an excess of your compound to this solution.

      • Stir or shake the mixture at a constant temperature for 24-48 hours to allow equilibrium to be reached.

      • Filter the solution through a 0.22 µm filter to remove undissolved compound.

      • Analyze the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound. Compare this to its solubility in water alone.

  • Solid Dispersions:

    • Mechanism: This technique involves dispersing the compound at a molecular level within a hydrophilic solid carrier or matrix. By doing so, you break the compound's crystal lattice, and upon addition to water, the carrier dissolves rapidly, releasing the compound in a more readily soluble, often amorphous, state.[4][8]

    • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).

    • Preparation Method (Solvent Evaporation):

      • Dissolve both the compound and the hydrophilic carrier (e.g., PVP) in a suitable common organic solvent (e.g., methanol or acetone). A typical drug-to-carrier ratio can range from 1:1 to 1:10 by weight.[4]

      • Evaporate the solvent using a rotary evaporator.

      • Dry the resulting solid mass under a vacuum to remove all residual solvent.

      • The resulting powder is the solid dispersion, which can then be tested for its dissolution properties in aqueous media.

  • Nanosuspensions:

    • Mechanism: This involves reducing the particle size of the drug to the nanometer range (typically < 600 nm).[8] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate.

    • Application: This technology is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[8] Preparation often requires specialized equipment like high-pressure homogenizers or bead mills.

These advanced methods require more development effort but are powerful tools for formulating challenging compounds like this compound for further studies.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Boral, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6267. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1). [Link]

  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11). [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery, 18(9), 1195-1211. [Link]

  • Solubility of Things (Date not available). Phthalimide. solubilityofthings.com. [Link]

  • ChemBK (2024). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. chembk.com. [Link]

  • Chen, J., et al. (2018). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. The Journal of Chemical Thermodynamics, 122, 196-204. [Link]

  • SIELC Technologies (2018). This compound. sielc.com. [Link]

  • National Center for Biotechnology Information (Date not available). Phthalimide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information (Date not available). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. PubChem Compound Database. [Link]

  • Liaw, D. J., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. [Link]

  • Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scripps Senior Theses. [Link]

  • Molsyns (Date not available). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxamide. molsyns.com. [Link]

  • de la Campa, R., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(9), 414. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856. [Link]

  • He, Y., et al. (2017). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. Journal of Polymer Research, 24(11). [Link]

Sources

Technical Support Center: Identification of Degradation Products of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS No. 85118-25-8), also known as 5-Carbamoylphthalide. This molecule is a critical intermediate in the synthesis of pharmaceuticals, most notably citalopram[1]. The chemical stability of this intermediate is paramount, as any degradation can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying potential degradation products through forced degradation studies, troubleshooting common experimental challenges, and developing robust, stability-indicating analytical methods.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the stability and analysis of this compound.

Q1: What are the most likely degradation pathways for this molecule based on its structure?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: a lactone (a cyclic ester) and a primary amide.

  • Hydrolytic Degradation: This is the most anticipated pathway.

    • Lactone Hydrolysis: Under acidic or basic conditions, the lactone ring can be cleaved by nucleophilic attack of water or hydroxide ions. This ring-opening reaction would yield 2-(hydroxymethyl)terephthalamic acid .

    • Amide Hydrolysis: The carboxamide group can also be hydrolyzed under acidic or basic conditions to form a carboxylic acid and ammonia. This would result in the formation of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid [2][3].

    • Combined Hydrolysis: Severe conditions could lead to the hydrolysis of both functional groups, yielding 2-(hydroxymethyl)terephthalic acid .

  • Oxidative Degradation: The isobenzofuran core and the benzylic methylene bridge are potential sites for oxidation. Oxidative cleavage of the furan ring is a known reaction for related structures[4].

  • Photolytic Degradation: Benzofuran-based structures have been shown to undergo photochemical degradation, sometimes leading to complex and unexpected structural rearrangements[5]. Exposure to UV or visible light could initiate these pathways.

Q2: Why is a forced degradation (stress testing) study necessary?

A2: Forced degradation studies are a regulatory requirement and a critical tool in drug development[6][7]. According to International Council for Harmonisation (ICH) guidelines, stress testing helps to:

  • Identify Likely Degradants: It purposefully degrades the molecule to generate the degradation products that are likely to form under long-term storage conditions[8].

  • Elucidate Degradation Pathways: Understanding how the molecule degrades is essential for improving the manufacturing process and defining stable storage conditions.

  • Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method that can separate the drug substance from all potential degradation products, ensuring that the method is specific and fit for purpose[9].

Q3: What is a 'stability-indicating method' (SIM) and why is it crucial?

A3: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the API without interference from its degradation products, impurities, or excipients. It is essential because it is the only way to guarantee that a loss in API concentration, observed during stability studies, is accurately quantified and that the increase in degradation products is monitored effectively.

Q4: What are the primary analytical techniques required for this type of investigation?

A4: A multi-technique, or "hyphenated," approach is standard practice for the identification and characterization of unknown impurities and degradants[6][10].

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse for separating the parent compound from its degradants and for quantification[9]. A PDA detector is vital for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It provides the molecular weight and fragmentation data of the degradants, which is crucial for proposing potential structures[10][11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products[6][11].

Part 2: Troubleshooting Guide for Degradation Studies

This guide addresses common issues encountered during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
No significant degradation observed (<5%) The molecule is highly stable under the applied conditions. Stressor concentration or energy is too low.Rationale: The goal is to achieve meaningful degradation (typically 5-20%) to ensure potential degradants are formed at detectable levels[7][12].1. Increase the concentration of the acid, base, or oxidizing agent.2. Increase the temperature (e.g., from 60°C to 80°C).3. Extend the duration of the stress test (e.g., from 8 hours to 24 hours).
Complete or excessive degradation (>50%) Stress conditions are too harsh, leading to secondary degradation and a complex profile.Rationale: Over-stressing the molecule can generate secondary products not relevant to real-world stability and complicates method development.1. Reduce the concentration of the stressor.2. Lower the reaction temperature.3. Shorten the exposure time. Perform a time-course experiment (e.g., sample at 2, 4, 8, and 12 hours) to find the optimal point.
Poor chromatographic separation The analytical method lacks specificity. Co-elution of the parent peak with one or more degradants.Rationale: A stability-indicating method must resolve all significant peaks.1. Modify Mobile Phase: Adjust the organic modifier/buffer ratio or change the organic solvent (e.g., from acetonitrile to methanol).2. Adjust pH: Vary the pH of the aqueous mobile phase, as the ionization of acidic or basic degradants can significantly alter retention time.3. Change Column: Switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl or Cyano).
Poor mass balance (<95%) The sum of the parent API and all degradants does not equal the initial amount.Rationale: A good mass balance indicates that all major degradation products have been detected.1. Non-UV Active Degradants: The degradant may lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector alongside UV.2. Volatile Degradants: A potential degradant may be volatile and lost during sample preparation. Consider Gas Chromatography-Mass Spectrometry (GC-MS) for analysis[11].3. Precipitation: The degradant may have poor solubility in the sample diluent and has precipitated. Inspect samples for particulates and try a different diluent.

Part 3: Experimental Protocols & Workflows

Protocol: Forced Degradation Stress Testing

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Calibrated oven, photostability chamber, pH meter.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with the same solvent to a final concentration of ~0.1 mg/mL. This is your time-zero, unstressed sample.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 80°C for 8 hours.

    • Cool, then neutralize with an equivalent amount of 1N NaOH. Dilute to a final volume of 10 mL with solvent.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

    • Keep at room temperature for 4 hours.

    • Cool, then neutralize with an equivalent amount of 0.1N HCl. Dilute to a final volume of 10 mL with solvent.

    • Scientist's Note: Lactone and amide hydrolysis is often much faster under basic conditions, hence the milder temperature and shorter duration.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with solvent.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 105°C for 48 hours.

    • Dissolve the stressed solid to a final concentration of ~0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples against a dark control stored under the same conditions.

Workflow: Stability-Indicating Method Development

The following diagram outlines a logical workflow for developing a robust stability-indicating HPLC method.

Caption: Workflow for developing a stability-indicating HPLC method.

Part 4: Data Interpretation & Predicted Products

Predicted Primary Degradation Products

The table below summarizes the most probable degradation products based on the known reactivity of the molecule's functional groups.

Degradation PathwayPredicted Product NameStructureMolecular FormulaExact Mass (Da)
Parent Compound This compoundC₉H₇NO₃177.04
Amide Hydrolysis 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acidC₉H₆O₄178.03
Lactone Hydrolysis 2-(hydroxymethyl)terephthalamic acidC₉H₉NO₄195.05
Visualization of Key Degradation Pathways

The following diagrams illustrate the primary hydrolytic degradation pathways.

G cluster_products Primary Hydrolysis Products parent 1,3-Dihydro-1-oxoisobenzofuran- 5-carboxamide (MW: 177.16) prod1 Amide Hydrolysis Product: 1,3-Dihydro-1-oxoisobenzofuran- 5-carboxylic acid (MW: 178.14) parent->prod1 H₃O⁺ / OH⁻ (Amide Cleavage) prod2 Lactone Hydrolysis Product: 2-(hydroxymethyl)terephthalamic acid (MW: 195.17) parent->prod2 H₃O⁺ / OH⁻ (Lactone Cleavage)

Caption: Predicted hydrolytic degradation pathways of the target molecule.

General Workflow for Structure Elucidation

This workflow details the process from detecting an unknown peak to confirming its chemical structure.

G start Unknown Peak Detected in Stressed Sample lcms LC-MS / MS Analysis Determine Molecular Weight Analyze Fragmentation Pattern start->lcms propose Propose Putative Structure(s) lcms->propose isolate Isolate Degradant Preparative HPLC or Flash Chromatography propose->isolate nmr Definitive Characterization 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC) Confirm Structure isolate->nmr finish Structure Confirmed nmr->finish

Caption: Standard workflow for the structural elucidation of unknown degradation products.

References

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical methods for the degradation of phytoconstituents. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Patel, R., et al. (2015). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Clinical Research.
  • Çalışkan, B., et al. (2024).
  • Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • International Journal of Applied Pharmaceutics. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • ResearchGate. Oxidative cleavage of isobenzofuran (5). [Link]

  • SIELC Technologies. This compound. [Link]

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters.
  • PubChem. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. [Link]

  • Yuan, Y., et al. (2021). Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight. Organic Chemistry Frontiers.
  • Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Bioscience Biotechnology Research Asia.
  • ResearchGate. Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Semantic Scholar. Photocatalytic degradation of Benzophenone 3 in aqueous media under UV light irradiation. [Link]

  • PubChem. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. [Link]

  • MDPI. Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. [Link]

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Validation & Comparative

Comparative Bioactivity Guide: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide vs. 5-Cyano Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (hereafter 5-Amide-Phthalide ) and its 5-cyano analogue (5-cyanophthalide). While structurally similar, these two scaffolds represent a classic "Polarity-Activity Cliff" in medicinal chemistry.

The 5-Amide-Phthalide functions primarily as a polar pharmacophore, exhibiting higher affinity for enzymatic pockets requiring hydrogen bond donors (e.g., PARP-1 inhibition). Conversely, the 5-Cyanophthalide serves as a lipophilic isostere, critical for blood-brain barrier (BBB) penetration and hydrophobic pocket binding (e.g., SERT inhibition precursors like Citalopram). This guide analyzes their physicochemical divergence, bioactivity profiles, and experimental validation protocols.

Part 1: Chemical & Physicochemical Basis[1][2]

The divergence in bioactivity stems directly from the electronic and steric properties of the substituent at the C-5 position of the isobenzofuran-1(3H)-one core.

Physicochemical Comparison Table
Property5-Amide-Phthalide (-CONH₂)5-Cyanophthalide (-CN)Impact on Bioactivity
Electronic Effect Moderate EWG, H-Bond Donor & AcceptorStrong EWG, H-Bond Acceptor onlyAmide mimics nicotinamide; Nitrile mimics carbonyls but lacks donation.
LogP (Lipophilicity) ~0.6 – 0.9 (Polar)~1.5 – 1.8 (Lipophilic)Cyano analogue has superior membrane permeability and BBB penetration.
TPSA (Ų) ~85 Ų~65 ŲLower TPSA of cyano favors CNS activity; Amide favors peripheral clearance.
Metabolic Fate Often a hydrolysis product (Excretion)Susceptible to hydrolysis (Intermediate)Cyano is often a "prodrug-like" moiety or requires metabolic stability tuning.
Structural Activity Relationship (SAR) Diagram

SAR_Analysis Core Isobenzofuran-1(3H)-one (Phthalide Core) Amide 5-Carboxamide (-CONH2) (H-Bond Donor/Acceptor) Core->Amide Substituent Effect Cyano 5-Cyano (-CN) (Lipophilic Acceptor) Core->Cyano Substituent Effect PARP PARP-1 Inhibition (Nicotinamide Mimic) Amide->PARP High Potency (Gly863 H-Bond) SERT SERT Binding / CNS Entry (Hydrophobic Pocket) Amide->SERT Low Permeability Cyano->PARP Reduced Potency (Lacks H-Donor) Cyano->SERT High Permeability (Lipophilic Fit)

Caption: SAR divergence showing the Amide's preference for enzymatic pockets (PARP) vs. the Cyano group's preference for transmembrane targets (SERT) and CNS entry.

Part 2: Bioactivity Analysis[1][3][4]

Primary Bioactivity: PARP-1 Inhibition (Oncology & Ischemia)

The 5-Amide-Phthalide is the superior scaffold for Poly (ADP-ribose) polymerase (PARP) inhibition.

  • Mechanism: The carboxamide group acts as a bioisostere of the nicotinamide moiety of NAD+. It forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP-1 catalytic domain.

  • Performance: The amide analogue typically exhibits IC50 values in the low micromolar range (1–5 µM) for the core fragment.

  • Contrast: The 5-Cyano analogue lacks the NH₂ protons required to donate a hydrogen bond to Gly863, resulting in a significant loss of potency (>50 µM IC50) unless additional scaffolding is added.

Secondary Bioactivity: Serotonergic Modulation (Neuroscience)

The 5-Cyanophthalide is the superior scaffold for Central Nervous System (CNS) applications.

  • Mechanism: It serves as a critical intermediate and pharmacophore for Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram.[1] The nitrile group occupies a specific hydrophobic pocket in the Serotonin Transporter (SERT) and prevents rapid metabolic clearance compared to the amide.

  • Performance: High BBB permeability allows it to reach CNS targets.

  • Contrast: The 5-Amide is often identified as a metabolite (e.g., didesmethylcitalopram carboxylic acid derivatives) with significantly reduced affinity for SERT and poor BBB penetration.

Comparative Data Summary
Bioassay Target5-Amide-Phthalide Activity5-Cyanophthalide ActivityClinical Relevance
PARP-1 (Enzymatic) High (Lead Fragment)LowAmide is essential for PARP inhibitors (e.g., Olaparib analogues).
SERT (Transporter) Low / InactiveHigh (as scaffold)Cyano is essential for Citalopram/Escitalopram efficacy.
Cytotoxicity (HeLa) Moderate (Apoptotic)Low (unless derivatized)Amide induces apoptosis via PARP trapping/DNA damage.
Solubility (Aq.) High LowAmide allows for easier formulation in early screening.

Part 3: Experimental Protocols

To validate these claims, the following "Self-Validating" protocols are recommended. These protocols include internal controls to ensure data integrity.

Protocol A: PARP-1 Enzymatic Inhibition Assay (Cell-Free)

Objective: To quantify the H-bond donor efficacy of the amide vs. cyano group.

  • Reagent Prep: Prepare 10 mM stocks of 5-Amide-Phthalide, 5-Cyanophthalide, and 3-Aminobenzamide (Positive Control) in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.1 mg/mL BSA.

  • Reaction Assembly:

    • In a 96-well black plate, add 10 µL of test compound (final conc. range 0.1 µM – 100 µM).

    • Add 20 µL PARP-1 enzyme (0.5 U/well). Incubate 15 min at RT (allows binding).

    • Start Reaction: Add 20 µL substrate mix (biotinylated NAD+ and activated DNA).

  • Detection: Incubate 60 min. Add Streptavidin-XL665 and anti-PAR-Cryptate (HTRF detection). Read fluorescence ratio (665/620 nm).

  • Validation Check: The Positive Control (3-Aminobenzamide) must show IC50 < 20 µM. If 5-Amide-Phthalide shows >50% inhibition at 10 µM while 5-Cyanophthalide shows <10%, the H-bond hypothesis is validated.

Protocol B: Cell Viability & BBB Permeability Proxy (PAMPA)

Objective: To demonstrate the lipophilic advantage of the cyano group.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4) to the donor well.

  • Membrane: Coat the PVDF filter with 4 µL of 1% Lecithin in Dodecane (mimics BBB lipid bilayer).

  • Acceptor Plate: Add 200 µL PBS to acceptor wells. Sandwich plates.

  • Incubation: 18 hours at RT in a humidity chamber (prevents evaporation).

  • Quantification: Measure UV absorbance (254 nm) of Acceptor vs. Donor wells.

  • Calculation:

    
    
    
  • Validation Check: 5-Cyanophthalide should show high permeability (

    
     cm/s), while 5-Amide-Phthalide should show low permeability (
    
    
    
    cm/s).
Experimental Workflow Diagram

Workflow cluster_0 Track 1: Potency (Enzymatic) cluster_1 Track 2: ADME (Physicochemical) Start Compound Library (Amide vs Cyano) PARP_Assay PARP-1 HTRF Assay (Cell-Free) Start->PARP_Assay PAMPA PAMPA (BBB Model) (Permeability) Start->PAMPA IC50_Calc Calculate IC50 PARP_Assay->IC50_Calc Result Comparative Profile IC50_Calc->Result LogP_Calc Calculate Papp PAMPA->LogP_Calc LogP_Calc->Result

Caption: Dual-track validation workflow separating enzymatic potency (Amide focus) from membrane permeability (Cyano focus).

References

  • Process for the preparation of 5-Cyanophthalide and intermediates useful therein. (2025). myExperiment. Retrieved from 1

  • Citalopram: Definition and Mechanism of Action. (2025). BOC Sciences.[] Retrieved from

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2025). National Institutes of Health (NIH). Retrieved from 3

  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (2022). Royal Society of Chemistry. Retrieved from 4

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2025). ResearchGate.[5] Retrieved from 5[6]

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Structural Confirmation of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (also known as 5-carbamoylphthalide ) is a critical pharmacophore and intermediate, most notably in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram and its enantiomer Escitalopram .[1]

In process chemistry, the synthesis of phthalide derivatives frequently results in a mixture of regioisomers—specifically the 5-substituted and 6-substituted isomers. While these isomers share identical molecular weights and similar polarity, their downstream reactivity and biological activity differ drastically.

This guide objectively compares the structural confirmation of 5-carbamoylphthalide using Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, MS), establishing why SC-XRD serves as the definitive "gold standard" for structural ratification in drug development.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the utility of primary analytical techniques for confirming the structure of 5-carbamoylphthalide, specifically regarding the differentiation of the 5-isomer from the 6-isomer.

Table 1: Analytical Performance Matrix
FeatureSC-XRD (Single Crystal X-Ray) NMR (

H /

C / 2D)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapMagnetic environment of nucleiMass-to-charge ratio (

)
Regioisomer ID Absolute (Direct visualization)Inferential (Requires coupling analysis)None (Isomers have identical mass)
Stereochemistry Absolute configuration (if chiral)Relative (unless chiral solvating agents used)None
Polymorph ID Excellent (Unit cell parameters)Limited (Solid-state NMR required)None
Sample State Single Crystal (Solid)Solution (Liquid)Gas Phase (Ionized)
Throughput Low (Days for growth/collection)High (Minutes)High (Seconds)
Ambiguity Risk < 1% (Definitive)Moderate (Signal overlap in aromatic region)High (Cannot distinguish isomers)
Deep Dive: The Regioisomer Problem

In the synthesis of 5-carbamoylphthalide, the aromatic region typically displays a 1,2,4-trisubstituted pattern. Both the 5- and 6-isomers exhibit:

  • One doublet (ortho coupling).

  • One doublet of doublets (meta + ortho coupling).

  • One doublet (meta coupling).

Why NMR Fails: Without an authentic reference standard of the exact impurity (6-isomer), assigning the specific protons to the 5- or 6-position is prone to error due to the electronic similarity of the lactone ring's influence on the aromatic protons. SC-XRD eliminates this ambiguity by mapping the atomic positions directly.

Experimental Protocol: SC-XRD Structural Confirmation

To achieve authoritative structural confirmation, the following protocol synthesizes crystal growth optimization with rigorous diffraction data collection.

Phase 1: Crystal Growth (The Critical Step)

The amide group at position 5 significantly increases the melting point and reduces solubility compared to the parent phthalide, making crystallization challenging.

Recommended Solvent Systems:

  • Primary System: Dimethylformamide (DMF) / Water (Slow diffusion).

    • Rationale: The amide is soluble in DMF; water acts as the antisolvent.

  • Alternative System: Methanol / Acetonitrile (Slow evaporation).

    • Rationale: Promotes formation of block-like crystals suitable for diffraction.

Protocol:

  • Dissolve 20 mg of crude this compound in 2 mL of warm DMF.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial (inner vessel).

  • Place the inner vial into a larger jar containing 10 mL of water (outer vessel).

  • Seal the outer jar. Allow vapor diffusion at 20°C for 5-7 days.

  • Target: Colorless, prismatic crystals (

    
     mm).
    
Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha radiation).

  • Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.

  • Strategy: Collect full sphere of data to maximize redundancy.

Phase 3: Structural Solution
  • Indexing: Determine Unit Cell dimensions (

    
    ).
    
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) based on centrosymmetric packing of planar aromatics.
  • Refinement: Use SHELXL. Locate all non-hydrogen atoms. Refine Anisotropic Displacement Parameters (ADPs).

  • Hydrogen Bonding: Locate amide protons in difference Fourier maps to confirm the H-bond network (Intermolecular

    
     interactions are dominant).
    

Visualization of Analytical Logic

Diagram 1: Synthesis & Regioisomer Separation Workflow

This diagram illustrates where the structural ambiguity arises and where SC-XRD intervenes.

G Start Starting Material: 5-Carboxyphthalide Reaction Amidation Reaction (Thionyl Chloride / NH3) Start->Reaction Crude Crude Mixture: 5-Isomer + 6-Isomer (Trace) Reaction->Crude Purification Recrystallization / HPLC Crude->Purification Check Structural Confirmation Purification->Check NMR 1H NMR Analysis (Ambiguous Regiochemistry) Check->NMR Routine ID XRD SC-XRD Analysis (Definitive Structure) Check->XRD Validation NMR->XRD If Inconclusive Final Confirmed API Intermediate (5-Carbamoylphthalide) XRD->Final

Caption: Workflow demonstrating the necessity of SC-XRD for definitive regioisomer identification during the synthesis of Citalopram intermediates.

Diagram 2: Crystallographic Logic Flow

How the raw data translates to chemical certainty.

CrystalLogic Crystal Single Crystal (Grown from DMF/H2O) Diffraction X-Ray Diffraction Pattern (Bragg Reflections) Crystal->Diffraction PhaseProb Phase Problem Solution (Direct Methods) Diffraction->PhaseProb eMap Electron Density Map PhaseProb->eMap Model Atomic Model Refinement (R-factor minimization) eMap->Model Result Absolute Structure: 5-Carbamoyl vs 6-Carbamoyl Model->Result

Caption: The crystallographic pipeline converting physical diffraction spots into an unambiguous 3D molecular model.

Representative Data Structure

When publishing or reviewing the SC-XRD data for this compound, the following parameters are the standard for acceptance. Note: Values below are representative of typical phthalide derivatives and serve as a template for verification.

ParameterDescriptionSignificance
Formula

Confirms composition.
Space Group e.g.,

(Monoclinic)
Common for achiral organic molecules.
R-Factor (

)
Target

(5%)
Indicates high agreement between model and data.
Bond Lengths C=O (amide): ~1.23 ÅC=O (lactone): ~1.20 ÅDistinguishes the two carbonyl environments.
Dihedral Angle Amide plane vs. Benzene ringDefines steric strain and solid-state packing.

Conclusion

While NMR remains the workhorse for daily purity checks, SC-XRD is the mandatory technique for the primary structural characterization of this compound. The ability to spatially resolve the amide substitution at the 5-position, distinct from the 6-position, mitigates the risk of regioisomeric contamination in the manufacturing of Citalopram, ensuring regulatory compliance and patient safety.

References

  • PubChem. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid (Precursor Data). National Library of Medicine. Available at: [Link]

  • Veeprho. 5-carbamoylphthalide | CAS 85118-25-8 (Reference Standards).[2] Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. (General Methodology Reference). Available at: [Link]

  • International Union of Crystallography (IUCr). Author guidelines for publication of crystal structures. Available at: [Link]

Sources

Validating Assay Methods for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of assay methods for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (also known as 5-carbamoylphthalide ), a critical intermediate and impurity associated with the antidepressant Citalopram.

Executive Summary & Scientific Context

This compound (CAS: 85118-25-8) is a polar phthalide derivative.[1] While primarily known as a key intermediate in the synthesis of Citalopram and Escitalopram, it requires bioanalytical monitoring during impurity qualification (toxicokinetics) or when studying the metabolic breakdown of phthalane-based drugs.

Unlike the lipophilic parent drug (Citalopram), this analyte possesses a lactone ring and a primary amide , making it significantly more polar and susceptible to hydrolytic instability in plasma. Therefore, standard Liquid-Liquid Extraction (LLE) methods used for Citalopram are often insufficient.

The Recommendation: For plasma analysis, LC-MS/MS (ESI+) utilizing Solid Phase Extraction (SPE) is the only viable method to achieve the required Lower Limit of Quantitation (LLOQ) of <1–5 ng/mL. HPLC-UV lacks the sensitivity for biological matrices unless measuring high-concentration formulations.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

The following table contrasts the performance of the two primary analytical approaches.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Alternative)
Detection Principle Mass Spectrometry (MRM Mode)Ultraviolet Absorbance (230–240 nm)
Sensitivity (LLOQ) High (0.5 – 1.0 ng/mL) Low (50 – 100 ng/mL)
Selectivity Excellent (Mass-based discrimination)Moderate (Prone to matrix interference)
Sample Volume Low (50 – 100 µL)High (200 – 500 µL)
Throughput High (< 4 min run time)Low (10 – 15 min run time)
Primary Application Plasma PK / Toxicokinetics Raw Material / API Purity Testing

Detailed Protocol: LC-MS/MS Workflow

This protocol is designed to address the specific physicochemical challenges of the phthalide core (polarity and stability).

A. Sample Preparation: The "Stability-First" Approach

Critical Causality: The lactone ring in this compound is susceptible to hydrolysis by plasma esterases, opening to form the corresponding hydroxy-acid.

  • Action: All plasma samples must be processed on ice.

  • Extraction: Use Solid Phase Extraction (SPE) with a polymeric wettable sorbent (e.g., Oasis HLB) to retain the polar amide while removing plasma proteins.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard (Stable Isotope Labeled analog preferred; or a structural analog like Thalidomide if unavailable).

  • Dilution: Add 200 µL of 2% Formic Acid in water (Acidification stabilizes the lactone).

  • Conditioning: Condition SPE plate with Methanol (1 mL) followed by Water (1 mL).

  • Loading: Load the pre-treated sample.

  • Wash: Wash with 5% Methanol in Water (Removes salts/proteins without eluting the polar analyte).

  • Elution: Elute with 100% Acetonitrile.

  • Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A/B (90:10).

B. Chromatographic Conditions

Rationale: A standard C18 column may show poor retention for this polar molecule. A column with polar-embedded groups or a Phenyl-Hexyl phase provides better selectivity for the aromatic phthalide system.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor Ion: m/z 178.1 [M+H]⁺

    • Quantifier Product: m/z 161.1 (Loss of NH₃)

    • Qualifier Product: m/z 133.1 (Loss of NH₃ + CO)

Visualization: Method Validation & Decision Logic

The following diagram illustrates the critical decision pathways for validating this specific assay, highlighting the stability checkpoints required for the phthalide structure.

Bioanalytical_Validation Start Start: Method Validation (this compound) Stab_Check Check 1: Stability Assessment (Lactone Hydrolysis Risk) Start->Stab_Check Acidify Protocol Adjustment: Acidify Plasma (pH < 4) Process on Ice Stab_Check->Acidify Unstable at neutral pH Extract_Sel Extraction Selection: LogP ~ -0.5 (Polar) Acidify->Extract_Sel PPT Protein Precipitation (High Matrix Effect Risk) Extract_Sel->PPT Quick/Dirty SPE Solid Phase Extraction (HLB) (Recommended: Removes Phospholipids) Extract_Sel->SPE Clean/Robust LC_Opt LC Optimization: Retain Polar Amide SPE->LC_Opt Validation FDA/EMA Validation: Accuracy, Precision, LLOQ LC_Opt->Validation

Figure 1: Validation decision tree emphasizing the critical stability control (acidification) and extraction selection (SPE) for the polar phthalide analyte.

Validation Criteria (Self-Validating System)

To ensure the method is authoritative and trustworthy, it must pass the following "Self-Validating" checkpoints based on FDA Bioanalytical Method Validation Guidelines:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ at the retention time (approx 1.5 - 2.0 min).

  • Matrix Effect: Calculate the Matrix Factor (MF). Since the analyte is polar, phospholipids often co-elute.

    • Acceptance: CV of IS-normalized MF must be <15%.[2]

  • Stability (Benchtop): The most critical test. Spiked plasma must be left at room temperature for 4 hours.

    • Failure Mode: If degradation >15% is observed, the "Acidification" step in the protocol (Figure 1) is validated as mandatory.

  • Carryover: Inject a blank after the Upper Limit of Quantitation (ULOQ). Response must be <20% of LLOQ.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Provides the foundational chromatographic behavior of the specific analyte.
  • Jiang, T., et al. (2010). Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. Journal of Chromatography B. Retrieved from [Link]

    • Context: Establishes the baseline LC-MS/MS methodologies for the parent drug structure (phthalane core), which serves as the starting point for method development.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Context: The authoritative standard for validating the accuracy, precision, and stability protocols described in this guide.
  • Context: Verifies the physicochemical properties (MW 177.16, Polar Amide)

Sources

Safety Operating Guide

Definitive Guide to Disposal: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

[1]

Executive Summary & Immediate Directives

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (CAS: 85118-25-8), commonly known as 5-Carbamoylphthalide , is a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Citalopram.[1]

While not classified as a P-listed (acutely toxic) waste under US RCRA regulations, it is a bioactive pharmaceutical intermediate.[1] Standard landfill disposal is strictly prohibited. The only acceptable disposal method is high-temperature incineration to ensure complete thermal destruction of the phthalide core and amide functionality.[1]

🛑 Critical "Do Not" List
  • DO NOT dispose of down the drain/sanitary sewer.[1][2][3][4]

  • DO NOT mix with strong bases (e.g., NaOH, KOH) in waste containers; this causes rapid hydrolysis of the lactone ring, potentially pressurizing containers.[1]

  • DO NOT mix with strong oxidizers (risk of exothermic amide oxidation).[1]

Chemical Profile & Hazard Identification

To ensure proper segregation, your waste management team requires accurate physicochemical data.[1]

ParameterSpecification
Chemical Name This compound
Synonyms 5-Carbamoylphthalide; 5-Isobenzofurancarboxamide
CAS Number 85118-25-8
Molecular Formula C₉H₇NO₃
Physical State Solid (White to off-white powder)
Water Solubility Low/Insoluble (Hydrolyzes slowly)
GHS Classification Warning (Irritant) H315 (Skin), H319 (Eye), H335 (Respiratory)
Reactivity Sensitive to hydrolysis (Lactone/Amide)

The "Why": Scientific Rationale for Disposal Protocols[1]

As scientists, we follow protocols not just for compliance, but because we understand the underlying chemistry.[1]

Thermal Destruction Necessity

The phthalide moiety (a fused benzene and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

11
Chemical Incompatibility (The Hydrolysis Risk)

This molecule contains two hydrolyzable groups:[1]

  • The Lactone Ring: Susceptible to ring-opening by bases.[1]

  • The Amide Group: Susceptible to hydrolysis into a carboxylic acid.[1]

Operational Insight: If you mix this waste into a "General Basic Waste" drum (pH > 10), the lactone ring will open exothermically. In a sealed waste drum, this reaction can generate heat and pressure, creating a safety hazard.[1] Always segregate this compound into neutral or slightly acidic organic waste streams. [1]

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Excess Material)[1]

Objective: Isolate material for incineration without cross-contamination.

  • Primary Containment: Transfer the solid powder into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste label to the inner bag.

    • Text: "Non-RCRA Regulated Chemical Solid - Pharmaceutical Intermediate."[1]

    • Constituents: "5-Carbamoylphthalide (100%)."[1][5]

  • Secondary Containment: Place the sealed bag into a secondary container (Fiber drum or HDPE pail) approved for solid waste.

  • Manifesting: Mark the container for "Incineration Only." [1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]

Objective: Prevent precipitation and reactivity in solvent drums.

  • Characterize Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • Check pH: Ensure the waste solution is Neutral (pH 6-8) .

    • If Basic: Neutralize carefully with dilute acid before adding to the waste stream to prevent lactone hydrolysis.[1]

  • Transfer: Pour into the appropriate solvent carboy (High-Density Polyethylene - HDPE).[1]

  • Log Entry: Record the approximate concentration of 5-Carbamoylphthalide on the carboy log sheet. This is vital for the incineration facility to manage nitrogen loading.[1]

Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or respirator if powder is fine).[1]

  • Containment: Do not dry sweep if dust generation is likely.[1] Cover the spill with wet paper towels or an inert absorbent (vermiculite).[1]

  • Collection: Scoop the wet slurry into a wide-mouth jar.

  • Decontamination: Wipe the surface with a mild detergent and water.[1]

  • Disposal: Treat the collected waste as Solid Waste (Scenario A) .

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of 5-Carbamoylphthalide.

DisposalWorkflowStartWaste: 5-CarbamoylphthalideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Powder)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidBagDouble Bag (Polyethylene)Label: 'Pharma Intermediate'SolidPath->SolidBagSolventCheckIdentify Solvent TypeLiquidPath->SolventCheckSolidDrumPlace in Fiber DrumSolidBag->SolidDrumDestructionFINAL DISPOSAL:High-Temp IncinerationSolidDrum->DestructionHaloHalogenated SolventSolventCheck->HaloContains DCM/ChloroformNonHaloNon-Halogenated SolventSolventCheck->NonHaloEthanol/Ethyl AcetateHalo->DestructionNonHalo->Destruction

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Regulatory Compliance Codes

While local regulations vary, use these codes as a baseline for your waste profiles:

  • US EPA (RCRA): Not specifically listed.[1] Classify as "Non-Regulated Chemical Waste" unless mixed with listed solvents (e.g., F003 for acetone mixtures).[1]

  • European Waste Code (EWC):

    • Pure Substance:[1]07 05 13 * (Solid wastes containing hazardous substances).[1]

    • Solvent Mixtures:07 05 04 * (Other organic solvents, washing liquids and mother liquors).[1]

  • Transport (DOT/IATA): Generally Not Regulated for transport unless mixed with hazardous solvents.[1] However, always check the SDS of the specific vendor as particle size can influence classification.

References

  • Veeprho Laboratories. (2023).[1] 5-Carbamoylphthalide (CAS 85118-25-8) MSDS and Regulatory Data. Retrieved from [Link]

  • US EPA. (2023). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

Personal protective equipment for handling 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Compound Identity: 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (Synonyms: 5-Carbamoylphthalide) Primary Application: Key intermediate in the synthesis of Citalopram/Escitalopram.[1]

This guide defines the operational safety standards for handling this pharmaceutical intermediate. While often labeled with generic "Warning" GHS signals, its role as a sensitizing drug precursor necessitates a Control Banding approach superior to standard chemical handling.[1]

Hazard Characterization (GHS/CLP)
Hazard ClassCodeDescriptionOperational Implication
Sensitization H317 May cause allergic skin reaction.[1][2]Critical: Dermal contact must be zero.[1] Standard latex gloves are insufficient.[1]
Irritant H315/H319 Causes skin/serious eye irritation.[1][2]Eye protection must seal against airborne dusts.[1]
Respiratory H335 May cause respiratory irritation.[1][2][3]Inhalation of powder is the primary exposure vector.[1]
Acute Toxicity H302 Harmful if swallowed.[1][2]Strict hygiene; no hand-to-mouth contact vectors.[1]

Expert Insight: As an organic powder, this compound presents a Dust Explosion Hazard (Kst potential).[1] Static discharge during weighing is a critical safety node often overlooked in standard SDSs.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on Occupational Exposure Band (OEB) 3 protocols, suitable for sensitizing pharmaceutical intermediates.

PPE Selection by Scale
Protection ZoneSmall Scale (<10g)Large Scale (>100g) / Milling / SievingTechnical Justification
Hand Protection Double Nitrile Gloves (0.11mm min thickness)Double Nitrile (Outer glove: Long cuff, 0.14mm+)Amides can permeate thin rubber.[1] Double gloving provides a visual breach indicator and permeation buffer.[1]
Respiratory N95 / FFP2 Mask (Fit-tested)PAPR (Powered Air Purifying Respirator) or P100/P3 Half-faceN95 is sufficient for static weighing.[1] Active dust generation requires HEPA (P100) filtration to prevent sensitization.[1]
Eye/Face Safety Glasses with side shieldsIndirect Vent Goggles or Face ShieldPowder drifts.[1] Goggles prevent ocular absorption of fine particulates.[1]
Body Lab Coat (Cotton/Poly, buttoned)Tyvek® Coverall (Disposable, Type 5/6)Cotton retains dust; Tyvek sheds it.[1] Essential for large-scale handling to prevent "take-home" exposure.[1]
Footwear Closed-toe, non-absorbentShoe covers or dedicated lab shoesPrevents tracking sensitizers outside the containment zone.[1]

Operational Protocol: Step-by-Step

Phase 1: Engineering Controls & Setup[1]
  • Ventilation: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Static Control: Use an ionizing bar or antistatic gun on the powder before weighing.[1]

    • Why? Organic amides are prone to static buildup.[1] Static discharge can disperse the powder (exposure risk) or ignite it (explosion risk).[1][4]

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat.[1]

Phase 2: Handling & Transfer Workflow[1]
  • Donning: Put on inner gloves, then lab coat, then outer gloves (over the cuff).[1]

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Technique: "Pour-and-tap" is forbidden.[1][3] Transfer solids using the spatula to minimize dust cloud formation.[1]

  • Weighing: If the balance is outside the hood, use a secondary containment vessel (e.g., a tared vial with a cap).

    • Protocol: Tare vial inside hood

      
       Add solid 
      
      
      
      Cap tightly
      
      
      Wipe exterior
      
      
      Move to balance.[1]
  • Solubilization: Add solvent immediately to the solid to suppress dust.[1] Once in solution, the respiratory risk drops significantly (unless aerosolized).[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean all tools and the exterior of the reaction vessel with a solvent-dampened wipe (Ethanol or Acetone) before removing them from the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and discard as hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after doffing inner gloves.[1] Do not use solvents on skin (increases permeability).[1]

Visualization: Safety & Logistics Workflow

The following diagram illustrates the critical decision nodes for handling this compound, integrating risk assessment with waste streams.

G Start Start: Handling Request This compound RiskAssess Risk Assessment (Check Quantity & State) Start->RiskAssess SmallScale Small Scale (<10g) Standard PPE (N95, Dbl Nitrile) RiskAssess->SmallScale Low Dust Potential LargeScale Large Scale (>100g) Enhanced PPE (PAPR, Tyvek) RiskAssess->LargeScale High Dust Potential EngControls Engineering Controls (Fume Hood + Static Grounding) SmallScale->EngControls LargeScale->EngControls Handling Handling/Weighing (Contain Dust, Cap Vials) EngControls->Handling Cleanup Decontamination (Solvent Wipe + HEPA Vacuum) Handling->Cleanup WasteDecision Waste Stream Classification Cleanup->WasteDecision SolidWaste Solid Waste (Incineration) WasteDecision->SolidWaste Wipes/PPE/Powder LiquidWaste Liquid Waste (Solvent Stream) WasteDecision->LiquidWaste Reaction Mother Liquor

Figure 1: Operational workflow for handling sensitizing pharmaceutical intermediates, detailing the escalation of PPE based on scale and the segregation of waste streams.

Disposal Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in US, List of Wastes in EU).[1]

  • Solid Waste (High Priority):

    • Items: Contaminated gloves, wipes, disposable spatulas, and expired solid compound.[1]

    • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

    • Method: High-temperature incineration.[1] Do not landfill.

    • Container: Double-bagged in polyethylene yellow bags or rigid hazardous waste drums. Label clearly: "Contains Sensitizing Pharmaceutical Intermediate."[1]

  • Liquid Waste:

    • Items: Mother liquors, wash solvents.[1]

    • Segregation: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

    • Note: Ensure the label specifies the presence of the amide intermediate to prevent incompatibility in bulk waste tanks.[1]

  • Spill Response (Emergency):

    • Small Spill (<5g): Wet wipe with ethanol.[1] Do not dry sweep (creates dust).[1]

    • Large Spill: Evacuate area. Use a HEPA-filtered vacuum or wet-sweeping method with Tyvek protection.[1]

References

  • PubChem. (2025).[1] 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid (Related Structure/Hazard Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1][Link]

  • American Chemical Society (ACS). (2025).[1] Dust Hazard Evaluation in Pharmaceutical Industry.[1][5][6][Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.